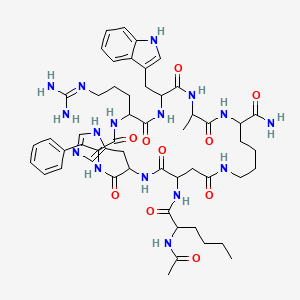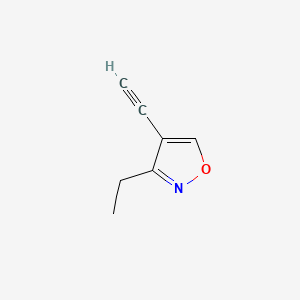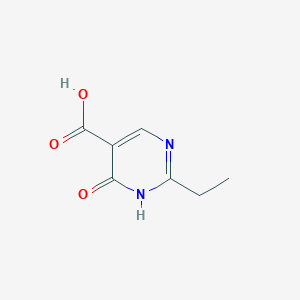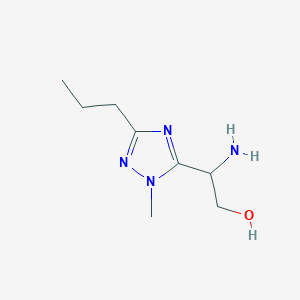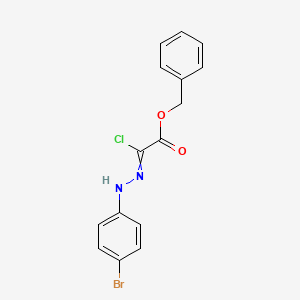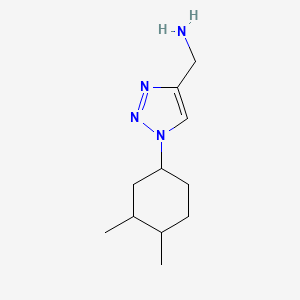
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine is a complex organic compound that features a cyclohexyl ring substituted with dimethyl groups, a triazole ring, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves multiple steps. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the cyclohexyl and methanamine groups under controlled conditions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with natural biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases like cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
- 3,4-Dimethylcyclohexanol
- N1-(3,4-dimethylcyclohexyl)propane-1,3-diamine
Uniqueness
What sets (1-(3,4-Dimethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine apart from similar compounds is its triazole ring, which imparts unique chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it more versatile in various applications compared to its analogs.
属性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
[1-(3,4-dimethylcyclohexyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-8-3-4-11(5-9(8)2)15-7-10(6-12)13-14-15/h7-9,11H,3-6,12H2,1-2H3 |
InChI 键 |
FUHQHVSKCIFJBA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)N2C=C(N=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


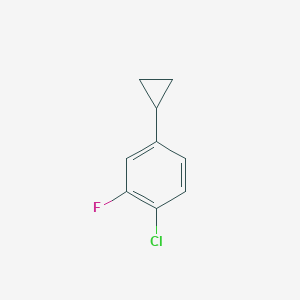
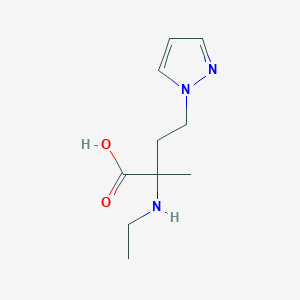

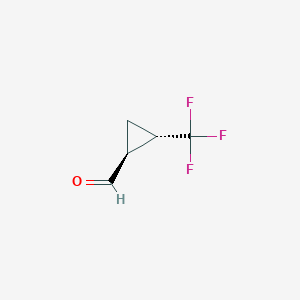
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)

![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
